Cilomilast

PDE4 inhibitor isoform selectivity COPD research

Cilomilast (SB-207,499, Ariflo) is the definitive reference PDE4 inhibitor for respiratory inflammation research. Unlike roflumilast (>100× enzymatic potency), cilomilast offers complete oral bioavailability (~100%) and a 6–8 h half-life—enabling tight temporal exposure control for crossover studies. Its 4-fold selectivity for PDE4D5 (IC50 61 nM) over PDE4B2 (IC50 240 nM) makes it indispensable for dissecting PDE4D-specific contributions to airway inflammation. With a narrow therapeutic index (TI 1.4 in rat pica), it serves as a critical benchmark for tolerability profiling of next-generation candidates. Procure ≥98% purity reference standard to ensure reproducible target engagement and off-target benchmarking.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 164414-71-5
Cat. No. B062225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilomilast
CAS164414-71-5
SynonymsAriflo
Cilomilast
SB 207499
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
InChIInChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)
InChIKeyCFBUZOUXXHZCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilomilast (CAS 164414-71-5) Procurement Guide for PDE4 Inhibitor Research & Development


Cilomilast (INN; codename SB-207,499; proposed trade name Ariflo) is a second-generation, orally active, selective phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma [1]. The compound exhibits anti-inflammatory and immunomodulatory effects by targeting PDE4, the predominant cAMP-specific isoenzyme in pro-inflammatory and immune cells [2]. Cilomilast demonstrates a markedly improved side effect profile over the archetypal PDE4 inhibitor, rolipram, attributed to its inability to discriminate between the high-affinity rolipram binding site and the catalytic domain of the enzyme, as well as its negatively charged structure at physiological pH, which limits central nervous system penetration [1]. The compound is characterized by high oral bioavailability (≈100%), a plasma half-life of approximately 6–8 hours, and negligible first-pass hepatic metabolism [3].

Why Cilomilast Cannot Be Replaced by Generic PDE4 Inhibitors: Key Differentiators for Informed Procurement


Within the PDE4 inhibitor class, compounds exhibit profound differences in potency, selectivity, pharmacokinetics, and therapeutic index that preclude generic substitution. For instance, the first-generation inhibitor rolipram demonstrates potent CNS penetration and severe emetic effects, while second-generation agents like cilomilast and roflumilast were engineered to improve tolerability [1]. However, even among second-generation inhibitors, critical divergence exists: roflumilast possesses >100-fold greater enzymatic potency against PDE4 than cilomilast (IC50 0.8 nM vs. 110–120 nM), yet cilomilast offers distinct advantages in oral bioavailability (≈100% vs. 79%) and a shorter half-life that enables twice-daily dosing for precise exposure control [2]. Substituting one PDE4 inhibitor for another without accounting for these quantitative disparities can lead to misinterpretation of experimental results, failed target engagement, or unexpected toxicity profiles. The evidence below quantifies these differences to support rigorous scientific selection.

Cilomilast vs. PDE4 Inhibitors: Head-to-Head Quantitative Evidence for Scientific Selection


PDE4 Isoform Selectivity Profile: Cilomilast Preferentially Targets PDE4D over PDE4B

Cilomilast demonstrates a distinctive PDE4 isoform selectivity profile that diverges from roflumilast. In direct comparative enzymatic assays, cilomilast inhibits PDE4D5 with an IC50 of 61 nM, which is approximately 4-fold more potent than its inhibition of PDE4B2 (IC50 = 240 nM). In contrast, roflumilast shows roughly equal potency against both isoforms (PDE4B2 IC50 = 0.41 nM; PDE4D5 IC50 = 0.81 nM) [1]. This differential isoform targeting may influence downstream cellular effects, as PDE4D is highly expressed in airway smooth muscle and inflammatory cells relevant to COPD pathology.

PDE4 inhibitor isoform selectivity COPD research

Oral Bioavailability and Half-Life: Cilomilast Offers Complete Absorption and Predictable Twice-Daily Dosing

Cilomilast demonstrates 100% absolute oral bioavailability, enabling complete and predictable systemic exposure after oral administration [1]. Its terminal elimination half-life is 6–8 hours, supporting twice-daily dosing and rapid achievement of steady-state concentrations (within 3 days) [2]. In direct comparison, roflumilast exhibits lower oral bioavailability (79%) and a substantially longer half-life (15–17 hours for parent compound; 25–30 hours for the active metabolite roflumilast-N-oxide), which necessitates once-daily dosing and prolonged washout periods .

pharmacokinetics oral bioavailability half-life

Anti-Inflammatory Potency: Cilomilast Shows Intermediate Activity in Human PBMC TNF-α Assays

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), cilomilast inhibits TNF-α production with an IC50 of 389 nM [1]. This places its anti-inflammatory potency intermediate between rolipram (IC50 = 269 nM) and roflumilast (IC50 = 5 nM) [1]. In a separate study using THP-1 monocytic-derived macrophages, cilomilast inhibited TNF-α release with an IC50 of 264 nM, compared to 4.4 nM for roflumilast and 16 pM for the highly potent inhaled PDE4 inhibitor GSK256066 [2].

anti-inflammatory TNF-α inhibition PBMC

Therapeutic Index and Emetic Liability: Cilomilast's Benefit-Risk Ratio Quantified in Preclinical Models

The therapeutic index (TI) of cilomilast, calculated as the ratio of emetic dose (D50) to anti-inflammatory dose (D50), has been quantified in both rat and ferret models. In the rat pica feeding model, cilomilast exhibits a TI of 1.4, which is intermediate between rolipram (TI = 0.15) and roflumilast (TI = 6.4) [1]. This same rank order (EPPA-1 > roflumilast > cilomilast > rolipram) was confirmed in the ferret emesis model, validating the translational relevance [1]. Clinical observations corroborate these findings: nausea and vomiting were detected at 20 mg twice daily, while efficacy in COPD was observed at 15 mg twice daily, indicating a narrow clinical therapeutic window [2].

therapeutic index emesis safety pharmacology

Optimal Research and Industrial Use Cases for Cilomilast Based on Quantitative Evidence


Benchmarking PDE4 Inhibitor Selectivity and Potency in Drug Discovery

Cilomilast serves as an essential reference standard for characterizing novel PDE4 inhibitors due to its well-defined intermediate potency (PDE4 IC50 = 110–120 nM) and its distinctive isoform selectivity profile (preferential inhibition of PDE4D over PDE4B). Its >100-fold selectivity over PDE1, PDE2, PDE3, and PDE5 (IC50 values of 74, 65, >100, and 83 µM, respectively) provides a robust benchmark for assessing off-target activity of new chemical entities. [1]

In Vivo Pharmacokinetic/Pharmacodynamic Modeling Requiring Precise Exposure Control

The complete oral bioavailability (≈100%) and short plasma half-life (6–8 hours) of cilomilast make it ideally suited for studies requiring tight temporal control of drug exposure. This profile enables rapid achievement of steady-state concentrations, predictable dose-proportional exposure, and rapid washout—advantages in acute inflammation models, drug-drug interaction assessments, and crossover study designs where prolonged drug carryover would confound results. [2]

Investigating PDE4D-Mediated Biology in Respiratory Disease Models

Given cilomilast's 4-fold selectivity for PDE4D5 (IC50 = 61 nM) over PDE4B2 (IC50 = 240 nM), the compound is a valuable pharmacological tool for dissecting PDE4D-specific contributions to airway inflammation, smooth muscle contraction, and mucus hypersecretion. This selectivity profile enables researchers to probe the functional significance of PDE4D in COPD and asthma pathophysiology, complementing genetic knockout approaches. [3]

Evaluating Therapeutic Window and Emetic Liability of Oral PDE4 Inhibitors

Cilomilast's narrow therapeutic index (TI = 1.4 in rat pica model) and clinical dosing window (efficacy at 15 mg bid; nausea at 20 mg bid) provide a critical reference for assessing the tolerability of next-generation PDE4 inhibitors. Researchers developing novel compounds with improved therapeutic windows can use cilomilast as a negative control representing the limitations of second-generation oral PDE4 inhibitors, against which improved candidates can be benchmarked. [4]

Quote Request

Request a Quote for Cilomilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.